molecular formula C19H29NO3 B12521032 3-Oxo-4-aza-5I<<-androstan-17EC-carboxylic Acid

3-Oxo-4-aza-5I<<-androstan-17EC-carboxylic Acid

Cat. No.: B12521032
M. Wt: 319.4 g/mol
InChI Key: MJXIPHMGYJXKLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-4-aza-5α/5-androstene-17β-carboxylic acid is a steroidal derivative characterized by:

  • Core structure: A modified androstane backbone with a ketone group at position 3, a nitrogen atom replacing carbon at position 4 (aza substitution), and a carboxylic acid at position 17β .
  • Key variants: 3-Oxo-4-aza-5-androstene-17β-carboxylic acid (CAS 103335-54-2): Contains a double bond at the 5-position (Δ⁵), molecular formula C₁₉H₂₇NO₃, molecular weight 317.42 g/mol . 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid (CAS 103335-55-3): Fully saturated at the 5-position (5α), molecular formula C₁₉H₂₉NO₃, molecular weight 319.44 g/mol .
  • Applications: Critical intermediate in synthesizing 5α-reductase inhibitors like finasteride and dutasteride, which treat benign prostatic hyperplasia (BPH) and androgenetic alopecia .

Properties

IUPAC Name

9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h11-15H,3-10H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXIPHMGYJXKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)O)CCC4C3(CCC(=O)N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through various chemical pathways, often involving multi-step processes that convert simpler steroid precursors into more complex azasteroids. A notable synthesis method involves the selective oxidation of specific steroid derivatives, which leads to the formation of 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid as a key intermediate for further modifications .

Chemical Structure:

  • Molecular Formula: C19H27NO3
  • Molecular Weight: 317.43 g/mol
  • CAS Number: 103335-54-2

Pharmacological Applications

The primary application of 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid lies in its role as an intermediate for synthesizing 5α-reductase inhibitors. These inhibitors are crucial in treating conditions such as benign prostatic hyperplasia (BPH) and androgenic alopecia. The compound specifically inhibits the enzyme type II 5α-reductase, which converts testosterone into the more potent androgen dihydrotestosterone (DHT) .

Key Drugs Derived from 3-Oxo-4-aza-5α-androstane-17β-carboxylic Acid:

Drug NameMechanism of ActionIndications
FinasterideInhibits 5α-reductase, reducing DHT levelsBPH, male pattern baldness
DutasterideDual inhibitor of both type I and II 5α-reductaseBPH

Case Study 1: Synthesis of Potent Inhibitors

A study demonstrated the synthesis of several derivatives from 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid, leading to compounds with enhanced inhibitory activity against 5α-reductase. The synthesis involved a novel one-step lactam formation which streamlined the process and improved yields .

Case Study 2: Toxicological Assessments

Research has also focused on evaluating the toxicity profiles of these compounds. A comprehensive study indicated that while many derivatives exhibit potent biological activity, their safety profiles vary significantly, necessitating careful evaluation during drug development .

Future Directions in Research

The ongoing research aims to explore:

  • Structural Modifications: Investigating how different substituents on the azasteroid framework can enhance selectivity and potency against specific steroid enzymes.
  • Broadening Applications: Evaluating potential uses beyond androgen-related conditions, such as anti-cancer properties or metabolic syndrome interventions.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below highlights differences among key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-Oxo-4-aza-5-androstene-17β-carboxylic acid 103335-54-2 C₁₉H₂₇NO₃ 317.42 Δ⁵ double bond, 4-aza substitution
3-Oxo-4-aza-5α-androstane-17β-carboxylic acid 103335-55-3 C₁₉H₂₉NO₃ 319.44 Saturated 5α, enhanced rigidity
Methyl ester derivative* 103335-41-7 C₂₀H₂₉NO₃ 331.45 Esterified C17-carboxylic acid
3-Oxoandrost-4-ene-17β-carboxylic acid chloride 57072-90-9 C₁₉H₂₅ClNO₂ 334.86 Carboxylic acid replaced with acyl chloride
11α-Hydroxy-3-oxo-androst-4-ene-17-carboxylic acid 7323-96-8 C₂₀H₂₈O₄ 332.44 11α-hydroxyl group addition

*Methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate

Key observations :

  • Δ⁵ vs.
  • Functional group modifications : Esterification (e.g., methyl ester) increases lipophilicity, improving membrane permeability, whereas acyl chloride derivatives are reactive intermediates for amide bond formation .
  • Hydroxylation : The 11α-hydroxy analog (CAS 7323-96-8) introduces polarity, altering solubility and metabolic stability .
B. Pharmacological Activity
  • 5α-Reductase inhibition : The 4-aza substitution enhances binding to the enzyme’s active site by mimicking the transition state of testosterone conversion to dihydrotestosterone (DHT) .
  • Impact of saturation : The 5α-androstane analog (CAS 103335-55-3) shows higher metabolic stability than the Δ⁵ variant due to reduced susceptibility to oxidation .
  • Ester vs. acid : Methyl esters exhibit prolonged half-lives in vivo but require hydrolysis to the active carboxylic acid form .

Biological Activity

3-Oxo-4-aza-5α-androstane-17β-carboxylic acid, commonly referred to as an azasteroid, is a synthetic compound that has garnered attention in pharmaceutical research due to its biological activities, particularly as an inhibitor of the enzyme 5α-reductase. This enzyme plays a crucial role in the conversion of testosterone to dihydrotestosterone (DHT), which is implicated in various androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.

The compound has the following chemical structure and properties:

  • IUPAC Name : (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid
  • Molecular Formula : C19H29NO3
  • Molecular Weight : 317.43 g/mol
  • Purity : >98% (HPLC) .

The primary mechanism of action for 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid is its role as a selective inhibitor of 5α-reductase . This inhibition reduces levels of DHT, which can alleviate symptoms associated with conditions like BPH and hair loss. The azasteroid structure allows it to bind effectively to the active site of the enzyme, thereby blocking its activity .

Inhibition of 5α-reductase

Research indicates that compounds like 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid exhibit strong inhibitory activity against both Type I and Type II isoforms of 5α-reductase. This dual inhibition is beneficial for therapeutic applications in treating androgen-related disorders.

Compound Inhibition Type IC50 (nM)
3-Oxo-4-aza-5α-androstane-17β-carboxylic acidType I50
3-Oxo-4-aza-5α-androstane-17β-carboxylic acidType II30

Table 1: Inhibition potency of 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid against different isoforms of 5α-reductase .

Clinical Studies

Clinical studies have demonstrated the efficacy of azasteroids in reducing prostate volume and improving urinary flow rates in men with BPH. For instance, a study involving dutasteride (a related compound) showed significant improvements in symptoms compared to placebo groups over a period of six months .

Safety and Toxicology

The safety profile of azasteroids has been evaluated in various preclinical studies. While generally well-tolerated, some side effects reported include:

  • Decreased libido
  • Erectile dysfunction
  • Gynecomastia

These side effects are attributed to the reduction in DHT levels and are consistent with findings from other studies on 5α-reductase inhibitors .

Q & A

Q. What are the standard synthetic routes for preparing 3-oxo-4-aza-5α-androstan-17β-carboxylic acid, and how can reaction conditions be optimized for yield?

The compound is synthesized via hydrogenation of 3-oxo-4-aza-5-androstene-17β-carboxylic acid using PtO₂ as a catalyst under deuterium gas (3 atm) at 60°C, yielding ~90% product . Optimization involves controlling reaction time (48 hours), temperature, and catalyst loading (0.12 g PtO₂ per 0.81 g starting material). Post-reaction purification includes filtration, solvent evaporation, and aqueous washing .

Q. How can researchers confirm the structural integrity of 3-oxo-4-aza-5α-androstan-17β-carboxylic acid derivatives?

Key methods include:

  • NMR Spectroscopy : Assign stereochemistry using 1H^1H- and 13C^{13}C-NMR chemical shifts (e.g., H-18 and H-19 protons in the 0.6–1.2 ppm range) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) stretches .
  • Mass Spectrometry : Verify molecular weight (e.g., m/z 392.2464 for C₂₅H₃₂N₂O₂ derivatives) .

Q. What precautions are necessary for handling and storing this compound in laboratory settings?

  • Avoid skin/eye contact; use PPE (gloves, goggles).
  • Store in a cool, dry place away from ignition sources.
  • Electrostatic discharge precautions are critical during transfer .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be incorporated into 3-oxo-4-aza-5α-androstan-17β-carboxylic acid for metabolic or pharmacokinetic studies?

Deuteration is achieved by stirring the starting material in deuterated solvents (e.g., D₂O) followed by hydrogenation with deuterium gas and PtO₂. This introduces 2H^2H at positions 5 and 6, as demonstrated in the synthesis of 5,6,6-[2H3^2H_3]finasteride analogs .

Q. What strategies resolve contradictions in synthetic yields when scaling up 3-oxo-4-aza-5α-androstan-17β-carboxylic acid production?

Discrepancies often arise from:

  • Catalyst deactivation : Replace PtO₂ with fresh batches to maintain hydrogenation efficiency.
  • Solvent purity : Use anhydrous dioxane to prevent side reactions during DDQ-mediated dehydrogenation .
  • Byproduct formation : Monitor reaction progress via TLC or HPLC to optimize termination points .

Q. How can researchers profile impurities in 3-oxo-4-aza-5α-androstan-17β-carboxylic acid batches, and what analytical techniques are most effective?

  • HPLC-MS : Detect trace impurities like methyl esters (e.g., TRC O847260, CAS 103335-41-7) using reverse-phase columns and MS/MS fragmentation .
  • Chiral Chromatography : Resolve stereoisomers (e.g., 17α vs. 17β configurations) with chiral stationary phases .

Q. What mechanistic insights explain the role of DDQ in synthesizing 3-oxo-4-aza-androst-1-ene derivatives?

DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) acts as a dehydrogenation agent, abstracting hydrogen from the C1 position of the steroidal backbone to form a double bond. This step requires silylation (e.g., BSTFA) to protect the carboxylic acid group during reaction .

Q. How does the steroidal backbone’s stereochemistry influence the biological activity of 3-oxo-4-aza-5α-androstan-17β-carboxylic acid derivatives?

The 5α-androstane configuration enhances binding to steroidogenic enzymes (e.g., 5α-reductase), while the 17β-carboxylic acid group facilitates interactions with catalytic zinc ions. Modifications at C1 (e.g., introducing a double bond) reduce metabolic stability but increase solubility .

Q. What methodologies assess the stability of 3-oxo-4-aza-5α-androstan-17β-carboxylic acid under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours.
  • LC-UV/MS Analysis : Quantify degradation products (e.g., decarboxylated or oxidized species) .

Q. How can advanced functionalization (e.g., carboxamide formation) expand the compound’s applicability in drug discovery?

Coupling the 17β-carboxylic acid with amines (e.g., phenylamine) via EDCI/HOBt-mediated reactions generates carboxamide derivatives (e.g., CAS 158522-79-3). These derivatives are screened for enzyme inhibition or receptor binding using SPR or fluorescence polarization assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.